(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

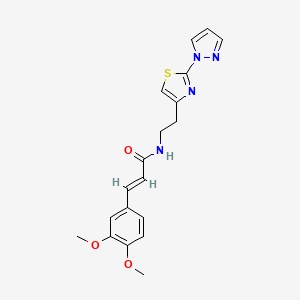

The target compound features a conjugated (E)-acrylamide backbone linked to a thiazole ring substituted with a pyrazole moiety at the 2-position. The ethyl spacer connects the thiazole to the acrylamide nitrogen, while the 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-25-16-6-4-14(12-17(16)26-2)5-7-18(24)20-10-8-15-13-27-19(22-15)23-11-3-9-21-23/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,24)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGWEJJBFRBJQY-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic molecule that incorporates various heterocyclic structures known for their significant biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.5 g/mol . The structure features a thiazole ring, a pyrazole moiety, and a dimethoxyphenyl group, contributing to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 1428381-96-7 |

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Synthesis of the Thiazole Ring : Reaction of the resulting pyrazole derivative with α-haloketones in the presence of a base.

- Coupling with Dimethoxyphenyl Acrylamide : Further reactions to obtain the final product.

3.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties:

- Inhibition of EGFR and VEGFR : Compounds structurally related to this acrylamide have shown selective inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For instance, derivatives exhibited IC50 values as low as 32.5 nM for EGFR and 43.0 nM for VEGFR, indicating strong potential as targeted cancer therapies .

3.2 Antimicrobial Activity

The compound also displays significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Related pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL , demonstrating effectiveness against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .

The proposed mechanisms for the biological activities include:

- Inhibition of Kinases : By binding to specific kinases involved in cell signaling pathways, these compounds can disrupt processes such as cell proliferation and survival.

4. Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Effects :

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its multifaceted biological activities, particularly in cancer treatment and antimicrobial applications. Ongoing research into its mechanisms and potential therapeutic uses will further elucidate its role in pharmacology.

This compound's unique structure offers a foundation for developing new therapeutic agents targeting specific diseases while minimizing side effects associated with conventional treatments. Future studies should focus on clinical trials to validate these findings and explore additional applications in drug design.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure composed of a pyrazole ring, a thiazole ring, and an acrylamide moiety. The synthesis typically involves multi-step reactions starting from accessible precursors. Key steps include:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.

- Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with Acrylamide : The final step involves coupling with suitable acrylamide derivatives under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide exhibit significant antimicrobial activity against various bacterial strains.

In Vitro Studies

In vitro evaluations have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | B. subtilis | 20 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit key oncogenic pathways.

Anti-inflammatory Activity

The anti-inflammatory properties have been evaluated through various assays that measure the compound's ability to reduce inflammation markers.

Evaluation Methods

Studies often utilize animal models or cell culture systems to assess the compound's efficacy in reducing inflammatory responses, highlighting its therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes, particularly xanthine oxidase.

Potential Applications

Moderate inhibitory activity against xanthine oxidase suggests potential applications in treating gout or hyperuricemia, making it a candidate for further pharmacological development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds.

Substituent Effects

Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity. The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and its analogs:

Key Comparison Points

Heterocyclic Moieties

- Pyrazole vs. Triazole vs. Thiophene :

- The target’s pyrazole-thiazole combination (vs. triazole in 11g or thiophene in Compound 3) may alter binding affinity. Pyrazole’s two adjacent nitrogen atoms facilitate hydrogen bonding, while thiazole’s sulfur atom contributes to hydrophobic interactions .

- Thiophene in Compound 3 enhances π-π stacking but lacks the hydrogen-bonding capability of pyrazole or triazole .

Substituent Effects

- Methoxy vs. Nitro vs. In contrast, the nitro group in 5112 is electron-withdrawing, which may stabilize charge-transfer interactions but reduce bioavailability .

Backbone Variations

- Acrylamide vs. Cinnamamide vs. Acetamide: The target’s acrylamide backbone allows conjugation, enhancing planarity and rigidity compared to the more flexible acetamide in .

Physicochemical and Crystallographic Insights

- Hydrogen Bonding : emphasizes hydrogen-bonded networks in triazole-thione derivatives. The target’s pyrazole and acrylamide groups may similarly form intermolecular interactions, influencing solubility and crystal packing .

- Crystal Structure : ’s compound exhibits a 61.8° dihedral angle between aromatic rings, suggesting conformational flexibility. The target’s rigid acrylamide-thiazole system may adopt a more planar geometry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide?

- Answer : A multi-step synthesis is typically employed. First, the thiazole core can be synthesized via cyclization of thiourea derivatives with α-halo ketones. The pyrazole ring is introduced using 1H-pyrazole-1-carbothioamide under basic conditions. The acrylamide moiety is formed via a condensation reaction between 3-(3,4-dimethoxyphenyl)acryloyl chloride and the ethylenediamine-linked thiazole intermediate. Key steps include:

- Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation (as in ).

- Solvent optimization (e.g., dichloromethane or methanol/acetone mixtures) to enhance yield and purity .

- Purification via recrystallization or column chromatography ( ).

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : To confirm the E-configuration of the acrylamide group and substituent positions on the aromatic rings (e.g., δ 7.5–8.0 ppm for vinyl protons) .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : To resolve the crystal structure, including bond angles and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the thiazole-pyrazole system) .

- IR spectroscopy : To identify functional groups like C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .

Q. How can preliminary in vitro bioactivity (e.g., anticancer potential) be evaluated?

- Answer :

- Cell viability assays : Use MTT or resazurin-based assays to measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis and cell cycle analysis : Flow cytometry with Annexin V/PI staining or propidium iodide for DNA content quantification .

- Target engagement : Western blotting to assess downstream markers (e.g., caspase-3 cleavage for apoptosis) .

Advanced Research Questions

Q. How does the crystal structure influence target binding and selectivity?

- Answer : The dihedral angle between the thiazole and 3,4-dimethoxyphenyl groups (e.g., ~61.8° as in structurally similar amides) affects molecular planarity and hydrophobic interactions with target pockets. Hydrogen-bonding motifs (e.g., R₂²(8) dimerization in ) may stabilize protein-ligand complexes. Computational docking (AutoDock Vina) can predict binding modes to kinases or GPCRs .

Q. What strategies optimize pharmacokinetic properties like metabolic stability?

- Answer :

- Substituent modification : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl for enhanced lipophilicity and oxidative stability, as seen in ).

- Prodrug design : Introduce ester or phosphate groups to improve solubility and reduce first-pass metabolism (e.g., ethyl ester derivatives in ).

- In vitro assays : Use liver microsomes or cytochrome P450 inhibition studies to assess metabolic pathways .

Q. How can synthetic challenges (e.g., low yield or byproducts) be addressed?

- Answer :

- DoE (Design of Experiments) : Apply response surface methodology to optimize reaction parameters (temperature, solvent polarity, stoichiometry) .

- Parallel synthesis : Screen alternative coupling reagents (e.g., HATU vs. EDC) or catalysts (e.g., DMAP) to suppress side reactions .

- Advanced purification : Use preparative HPLC or centrifugal partition chromatography for challenging separations ( ).

Q. How to analyze structure-activity relationships (SAR) for this compound?

- Answer :

- Analog synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl chains) on the pyrazole, thiazole, or phenyl rings.

- Biological profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., 3,4-dimethoxy groups for potency) .

- Computational modeling : Use QSAR tools (e.g., CoMFA) to correlate electronic/steric properties with activity .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.